molecular formula C5H10Cl2 B010660 1,5-Dichloropentane CAS No. 628-76-2

1,5-Dichloropentane

Cat. No. B010660
CAS RN: 628-76-2
M. Wt: 141.04 g/mol
InChI Key: LBKDGROORAKTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1,5-Dichloropentane often involves reactions that can serve as the starting point for producing a wide range of functionalized molecules. For example, 1-(Chloromethyl)-1-methylsilacyclopentane was synthesized from dichloro(chloromethyl)methylsilane and tetramethylene bis(magnesium bromide), showcasing a method that could potentially be adapted for the synthesis of 1,5-Dichloropentane derivatives (Vdovin et al., 1963).

Molecular Structure Analysis

Molecular structure and spectral studies, including Nuclear Overhauser Effect (NBO), Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital (HOMO–LUMO) profile, and Mulliken analysis, provide insight into the structural intricacies of compounds similar to 1,5-Dichloropentane. Such studies help in understanding the electronic and spatial configuration, which are crucial for predicting reactivity and properties (Alam & Park, 2018).

Chemical Reactions and Properties

The electrochemical reduction of dihalopentanes, including 1,5-Dichloropentane, at carbon electrodes in dimethylformamide demonstrates the compound's reactivity towards forming cyclopentane through intramolecular cyclization, among other products. This process highlights the compound's potential in synthetic organic chemistry and electrochemical applications (Pritts & Peters, 1994).

Physical Properties Analysis

Vibrational spectra and molecular conformations studies of dichloropentanes, including 1,5-Dichloropentane, provide valuable information on the physical state and conformational preferences of these molecules. For instance, in the crystalline solid state, 1,5-Dichloropentane assumes specific molecular forms, which are essential for understanding its physical behavior and interactions (Sakakibara et al., 1981).

Chemical Properties Analysis

Studies on the synthesis, thermal, and electrical characterization of compounds structurally related to 1,5-Dichloropentane, such as 2-methylpentane-1,5-diammonium tetrachlorocadmate(II) with a perovskite-like structure, offer insights into the chemical properties and potential applications of these compounds in materials science (Corradi et al., 1995).

Scientific Research Applications

  • Simulant for Toxic Compounds 1,5-Dichloropentane has been identified as a promising simulant for sulfur mustard, a toxic compound, in the study of its disposal through oxidation in supercritical water. This is due to its comparable molecular properties, such as volume and electrostatic potential variances, which are relevant to supercritical solubility (Politzer et al., 1993).

  • Electrochemical Reduction Studies The compound's behavior during electrochemical reduction at carbon electrodes in dimethylformamide has been investigated, revealing its potential in generating various hydrocarbons and chlorinated derivatives through intramolecular cyclization (Pritts & Peters, 1994).

  • Vibrational Spectra and Molecular Conformations Studies on the Raman and IR spectra of 1,5-dichloropentane have been conducted, providing insights into its molecular conformations in different states, such as crystalline solid. These studies contribute to a deeper understanding of the structural properties of such compounds (Sakakibara et al., 1981).

  • Nanoscale Device Applications 1,5-Dichloropentane has been shown to self-assemble into molecular lines on silicon surfaces at room temperature. This property is significant for its potential applications in the creation of one-dimensional nanostructures for nanoscale devices (Harikumar et al., 2008).

  • Pharmaceutical Formulations in Dermatology In dermatology, 1,5-dichloropentane (as pentane-1,5-diol) has been compared with other diols for use in pharmaceutical formulations. It has shown promise due to its efficacy, safety, and cost-effectiveness in enhancing drug delivery and antimicrobial properties (Sundberg & Faergemann, 2008).

  • Percutaneous Absorption Enhancer Studies have demonstrated that 1,5-dichloropentane enhances the percutaneous absorption of drugs such as terbinafine when used in topical applications, making it a useful component in dermatological products (Evenbratt & Faergemann, 2009).

  • Corrosion Inhibition Schiff bases derived from 1,5-dichloropentane have been studied for their inhibitive capabilities on aluminum corrosion in acidic environments. This research provides insights into the use of such compounds in protecting metals from corrosion (Şafak et al., 2012).

Safety And Hazards


  • Flammability : 1,5-Dichloropentane is flammable and should be handled with care.

  • Toxicity : The compound is toxic if ingested, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory tract.

  • Environmental Impact : It is harmful to aquatic life and should not be released into water bodies.


Future Directions

Research on 1,5-Dichloropentane could focus on:



  • Biodegradation : Investigating its fate in the environment and potential biodegradation pathways.

  • Applications : Exploring its use as a solvent or intermediate in organic synthesis.

  • Health Effects : Further assessing its toxicity and potential health risks.


properties

IUPAC Name

1,5-dichloropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKDGROORAKTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022094
Record name 1,5-Dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1,5-Dichloropentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19288
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.13 [mmHg]
Record name 1,5-Dichloropentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19288
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,5-Dichloropentane

CAS RN

628-76-2
Record name 1,5-Dichloropentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dichloropentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-DICHLOROPENTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentane, 1,5-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dichloropentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-DICHLOROPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4A5V83WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloropentane
Reactant of Route 2
Reactant of Route 2
1,5-Dichloropentane
Reactant of Route 3
Reactant of Route 3
1,5-Dichloropentane
Reactant of Route 4
Reactant of Route 4
1,5-Dichloropentane
Reactant of Route 5
1,5-Dichloropentane
Reactant of Route 6
Reactant of Route 6
1,5-Dichloropentane

Citations

For This Compound
690
Citations
KR Harikumar, T Lim, IR McNAB, JC Polanyi… - Nature …, 2008 - nature.com
One-dimensional nanostructures at silicon surfaces have potential applications in nanoscale devices. Here we propose a mechanism of dipole-directed assembly for the growth of lines …
Number of citations: 71 www.nature.com
D González-Salgado, J Peleteiro… - Journal of Chemical & …, 2004 - ACS Publications
Densities and speeds of sound for {(1,5-dichloropentane or 1,6-dichlorohexane) + dodecane} in the temperature interval (278.15 to 328.15) K were determined using a tube vibrating …
Number of citations: 25 pubs.acs.org
HB Krause, WT Lee - Zeitschrift für Kristallographie, 1972 - degruyter.com
5-Dichloropentane-urea crystals were grown from a solution of urea and dichloropentane in methanol. From the needle-like crystals single-crystal-type Weissenberg and precession …
Number of citations: 1 www.degruyter.com
LA Shimp, RJ Lagow - The Journal of Organic Chemistry, 1979 - ACS Publications
Previously, the one direction taken in our work directed toward the development of general synthetic methods for polylithium organic compounds1" 5 was an investigation of the reaction …
Number of citations: 17 pubs.acs.org
SV Riabov, VV Boyko, VI Bortnitskii… - Polymer Journal …, 2009 - search.ebscohost.com
Thermal mass-spectrometry has been employed to investigate a process of thermal destruction of the inclusion complexes of β-cyclodextrin with 4-nitrophenol and 1, 5-dichloropentane, …
Number of citations: 2 search.ebscohost.com
M Sakakibara, Y Yonemura, Z Tanaka… - Journal of Molecular …, 1981 - Elsevier
The Raman and IR spectra of 1,5-dichloro- and 1,5-dibromopentanes and 1,6-dichloro-and 1,6-dibromohexanes have been measured. The normal coordinates have been calculated …
Number of citations: 10 www.sciencedirect.com
I Cibulka, L Hnědkovský, JC Fontaine… - Binary Liquid Systems of …, 2009 - Springer
Volumetric Properties of the Mixture 1,5-Dichloropentane C5H10Cl2 + C17H36 Heptadecane (LB3097, VMSD1212) Page 1 Volumetric Properties of the Mixture 1,5-Dichloropentane …
Number of citations: 2 link.springer.com
I Cibulka, L Hnědkovský, JC Fontaine… - Binary Liquid Systems of …, 2009 - Springer
Volumetric Properties of the Mixture 1,5-Dichloropentane C5H10Cl2 + C15H32 Pentadecane (LB3096, VMSD1212) Page 1 Volumetric Properties of the Mixture 1,5-Dichloropentane …
Number of citations: 2 link.springer.com
I Cibulka, L Hnědkovský, JC Fontaine… - Binary Liquid Systems of …, 2009 - Springer
Volumetric Properties of the Mixture 1,5-Dichloropentane C5H10Cl2 + C17H36 Heptadecane (LB3064, VMSD1111) Page 1 Volumetric Properties of the Mixture 1,5-Dichloropentane …
Number of citations: 2 link.springer.com
I Cibulka, L Hnědkovský, JC Fontaine… - Binary Liquid Systems of …, 2009 - Springer
Volumetric Properties of the Mixture 1,5-Dichloropentane C5H10Cl2 + C13H28 Tridecane (LB3095, VMSD1212) Page 1 Volumetric Properties of the Mixture 1,5-Dichloropentane C5H10Cl2 + …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.